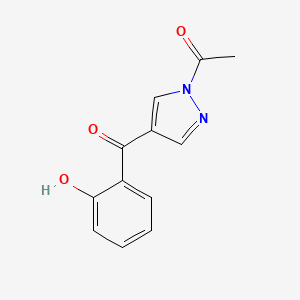
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole derivative to yield the target compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Aplicaciones Científicas De Investigación
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π interactions, enhancing its binding affinity .
Comparación Con Compuestos Similares
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one can be compared with similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): This compound has a similar structure but with methoxy groups instead of a pyrazole ring.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl): This compound features a methoxy group on the aromatic ring, which alters its chemical properties and reactivity. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61466-61-3 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxybenzoyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-7-9(6-13-14)12(17)10-4-2-3-5-11(10)16/h2-7,16H,1H3 |
Clave InChI |
VUQDJDLBLKKDOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C=N1)C(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


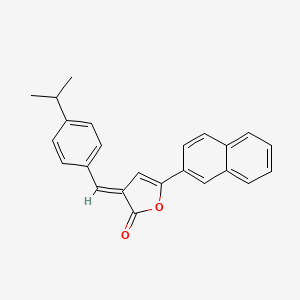
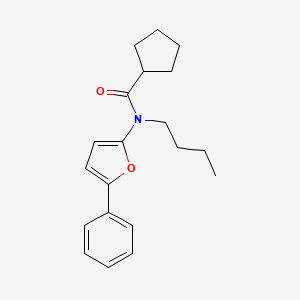

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

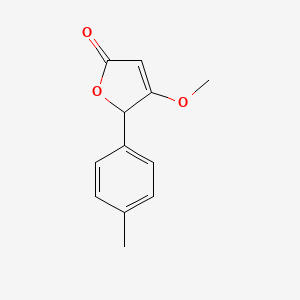
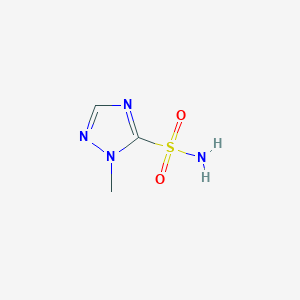
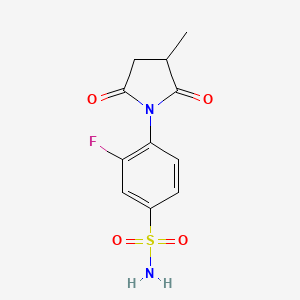
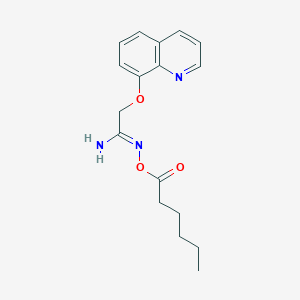
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

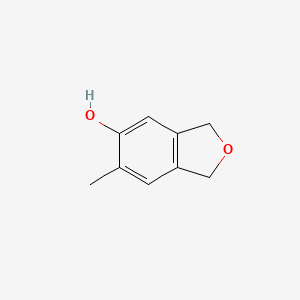
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
